1-Bromo-3-t-butylthiobenzene physical and chemical properties
1-Bromo-3-t-butylthiobenzene physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-Bromo-3-(tert-butylthio)benzene. Due to the limited availability of specific experimental data for this compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. The information herein is intended to support research and development activities by offering insights into the handling, reactivity, and analytical characterization of this molecule.
Introduction
1-Bromo-3-(tert-butylthio)benzene is an aromatic organosulfur compound containing a bromine atom and a tert-butylthio group substituted on a benzene ring at the 1 and 3 positions, respectively. This substitution pattern provides a unique combination of reactive sites: the carbon-bromine bond, which is susceptible to various cross-coupling reactions, and the thioether linkage, which can be a key structural motif in pharmacologically active molecules. The bulky tert-butyl group can impart steric hindrance, influencing the molecule's reactivity and physical properties. This guide will explore the known and predicted characteristics of this compound, offering a valuable resource for its use in synthetic chemistry and drug discovery.
Physical and Chemical Properties
Specific experimental data for 1-Bromo-3-(tert-butylthio)benzene is not extensively reported in publicly available literature. However, its properties can be estimated based on the known properties of related compounds such as 1-bromo-3-tert-butylbenzene and other aryl thioethers.
Table 1: Predicted Physical and Chemical Properties of 1-Bromo-3-(tert-butylthio)benzene
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₃BrS | - |
| Molecular Weight | 245.18 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on similar aryl thioethers. |
| Boiling Point | > 200 °C at 760 mmHg | Expected to be higher than 1-bromo-3-tert-butylbenzene (223 °C) due to the presence of the sulfur atom. |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |
| Density | ~1.3 g/cm³ | Expected to be slightly higher than water. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene). | Typical for non-polar organic compounds. |
| Refractive Index | ~1.58 | Estimated based on related aromatic compounds. |
Synthesis and Reaction Pathways
A plausible and common method for the synthesis of aryl thioethers like 1-Bromo-3-(tert-butylthio)benzene is through the nucleophilic aromatic substitution of a suitable aryl halide with a thiol or thiolate.
Proposed Synthetic Route
A likely synthetic pathway involves the reaction of 1,3-dibromobenzene with sodium tert-butylthiolate. This reaction would proceed via a nucleophilic aromatic substitution mechanism, likely catalyzed by a copper or palladium catalyst to facilitate the formation of the C-S bond.
Caption: Proposed synthesis of 1-Bromo-3-(tert-butylthio)benzene.
Potential Chemical Reactions
1-Bromo-3-(tert-butylthio)benzene is expected to undergo reactions typical of aryl bromides and aryl thioethers.
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Cross-Coupling Reactions: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
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Oxidation of the Thioether: The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which can have significantly different electronic and pharmacological properties.
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Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by reaction with magnesium metal, which can then be used in a variety of carbon-carbon bond-forming reactions.
Experimental Protocols
While a specific, validated protocol for the synthesis of 1-Bromo-3-(tert-butylthio)benzene is not available, a general procedure for the synthesis of aryl thioethers can be adapted.
General Synthesis of an Aryl Thioether
Caption: General experimental workflow for aryl thioether synthesis.
Materials:
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1,3-Dibromobenzene
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tert-Butylthiol
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Palladium or Copper catalyst (e.g., Pd(OAc)₂, CuI)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous solvent (e.g., DMF, Toluene)
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Standard laboratory glassware and inert atmosphere setup
Procedure:
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To an oven-dried reaction flask, add 1,3-dibromobenzene, a suitable catalyst, and a base.
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Evacuate and backfill the flask with an inert gas (e.g., argon).
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Add anhydrous solvent, followed by the dropwise addition of tert-butylthiol.
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Heat the reaction mixture to a specified temperature (typically 80-120 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Characterization
The synthesized product should be characterized using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Safety and Handling
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Aryl Halides: Aryl bromides can be irritants to the skin, eyes, and respiratory system.
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Thioethers: Many organosulfur compounds have unpleasant odors and can be toxic.
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General Precautions:
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Handle the compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Consult the SDS for all reactants and solvents used in the synthesis.
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Conclusion
1-Bromo-3-(tert-butylthio)benzene represents a versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents. While specific experimental data is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles. Researchers are encouraged to perform small-scale trials and thorough analytical characterization to validate the predicted properties and establish safe handling procedures.
